

Chemical and physical properties of Buclosamide

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Compound of Interest

Compound Name: *Buclosamide*

Cat. No.: *B1193894*

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Buclosamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide is a topical antimycotic agent belonging to the salicylamide class of compounds. [1] It is utilized in the treatment of dermatomycoses. This technical guide provides an in-depth overview of the chemical and physical properties of **Buclosamide**, its proposed mechanism of action, and detailed experimental protocols for the determination of its key physicochemical characteristics.

Chemical and Physical Properties

Buclosamide, with the IUPAC name N-butyl-4-chloro-2-hydroxybenzamide, is a halogenated salicylanilide.[2] Its chemical structure and fundamental properties have been well-characterized. The quantitative physicochemical data for **Buclosamide** are summarized in the table below.

| Property | Value | Source |
|------------------------------|---|--------|
| IUPAC Name | N-butyl-4-chloro-2-hydroxybenzamide | [2] |
| Synonyms | Buclosamidum, N-Butyl-4-chlorosalicylamide, Jadit | [2] |
| Chemical Formula | C ₁₁ H ₁₄ ClNO ₂ | [2] |
| Molecular Weight | 227.69 g/mol | |
| Appearance | White crystal powder | |
| Melting Point | 90 - 92 °C | |
| Boiling Point | 367 °C | |
| Solubility in water | 0.20 g/L (at 25 °C) | |
| pKa | 7.43 | |
| Density | 1.20 g/cm ³ (at 20 °C) | |
| LogP (Partition Coefficient) | 3.88 | |
| Vapor Pressure | 6.9E-6 mmHg (at 25 °C) | |
| Flash Point | 175 °C | |

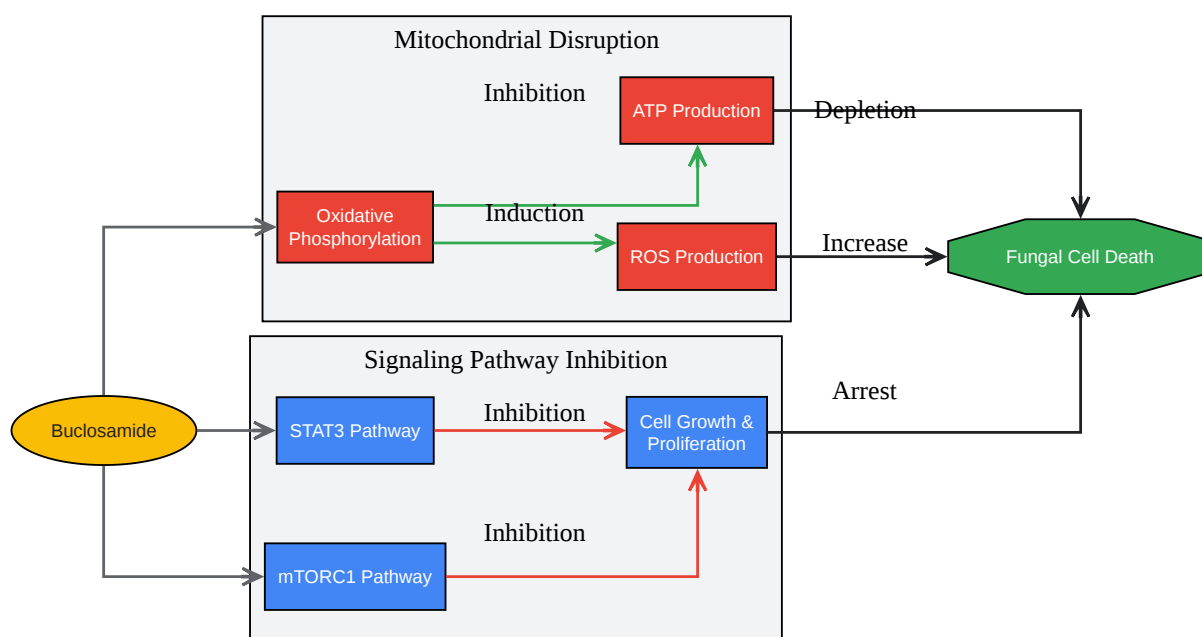
Mechanism of Action

The precise antifungal mechanism of **Buclosamide** is not fully elucidated in current literature. However, based on its structural similarity to other salicylanilides, such as Niclosamide, a plausible mechanism can be proposed. Niclosamide is known to act as an uncoupler of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial respiratory chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Furthermore, Niclosamide has been shown to modulate several key signaling pathways that are crucial for cell growth, proliferation, and survival, including the STAT3 and mTORC1

pathways. It is hypothesized that **Buclosamide** may share a similar multi-faceted mechanism, targeting fungal mitochondria and interfering with essential signaling cascades.

Proposed Signaling Pathway Inhibition by Buclosamide



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Caption: Proposed mechanism of **Buclosamide**'s antifungal action.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Buclosamide** are provided below. These are generalized methods applicable to solid organic compounds.

Determination of Melting Point

The melting point of **Buclosamide** can be determined using the capillary tube method with a melting point apparatus.

Methodology:

- A small, finely powdered sample of **Buclosamide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Methodology:

- An excess amount of **Buclosamide** is added to a known volume of distilled water in a flask.
- The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of **Buclosamide** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

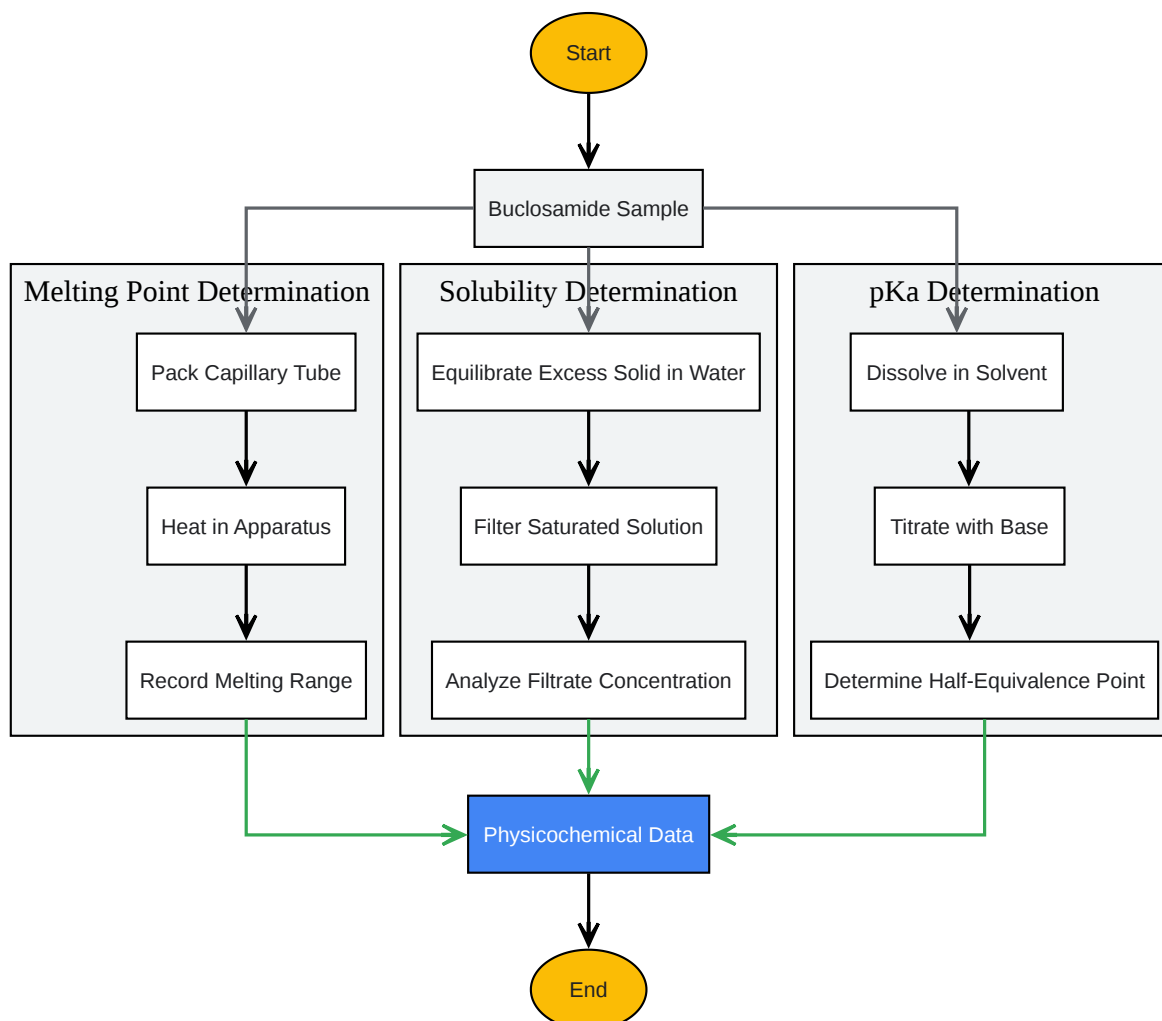
Determination of pKa

The pKa of **Buclosamide** can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

- A known concentration of **Buclosamide** is dissolved in a suitable solvent (e.g., a water-methanol mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow Diagram



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Caption: General workflow for physicochemical property determination.

Conclusion

This technical guide provides a consolidated resource for understanding the core chemical and physical properties of **Buclosamide**. While its exact antifungal mechanism requires further investigation, the proposed action through mitochondrial disruption and signaling pathway

inhibition offers a strong basis for future research. The detailed experimental protocols serve as a practical guide for the characterization of this and similar compounds in a laboratory setting.

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References

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